4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester
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Overview
Description
4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a benzyl group attached to an imino-methyl group, which is further connected to a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester typically involves the condensation of benzylamine with 4-formylbenzoic acid methyl ester. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is then stabilized to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-Benzylimino-methyl]-benzoic acid ethyl ester
- 4-[(E)-Benzylimino-methyl]-benzoic acid propyl ester
- 4-[(E)-Benzylimino-methyl]-benzoic acid butyl ester
Uniqueness
4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the benzyl group and the imine functionality allows for versatile chemical transformations and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
193821-09-9 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 4-(benzyliminomethyl)benzoate |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
YDYRFHHQQROWSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NCC2=CC=CC=C2 |
Origin of Product |
United States |
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